REACTION_CXSMILES
|
[CH3:1][C:2]([O:5][C:6]([NH:8][C:9]1[S:13][C:12]2[CH:14]=[C:15]([N+:18]([O-])=O)[CH:16]=[CH:17][C:11]=2[N:10]=1)=[O:7])([CH3:4])[CH3:3].[H][H]>CN(C)C=O.[Pd]>[CH3:4][C:2]([O:5][C:6]([NH:8][C:9]1[S:13][C:12]2[CH:14]=[C:15]([NH2:18])[CH:16]=[CH:17][C:11]=2[N:10]=1)=[O:7])([CH3:1])[CH3:3]
|
Name
|
|
Quantity
|
4.68 g
|
Type
|
reactant
|
Smiles
|
CC(C)(C)OC(=O)NC1=NC2=C(S1)C=C(C=C2)[N+](=O)[O-]
|
Name
|
|
Quantity
|
120 mL
|
Type
|
solvent
|
Smiles
|
CN(C=O)C
|
Name
|
|
Quantity
|
841 mg
|
Type
|
catalyst
|
Smiles
|
[Pd]
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
60 °C
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Type
|
CUSTOM
|
Details
|
the mixture was vigorously stirred at 60° C. until completion of the reaction (2 h)
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Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
The palladium was removed by filtration through a pad of celite
|
Type
|
CONCENTRATION
|
Details
|
the solution was concentrated to 20 mL
|
Type
|
ADDITION
|
Details
|
Water (200 mL) was added
|
Type
|
STIRRING
|
Details
|
After stirring for 1 h
|
Duration
|
1 h
|
Type
|
FILTRATION
|
Details
|
the precipitated 6-aminobenzothiazol-2-yl tert-butyl carbamate was filtered off
|
Type
|
WASH
|
Details
|
washed with water
|
Type
|
CUSTOM
|
Details
|
Additional product was obtained
|
Type
|
FILTRATION
|
Details
|
filtration of the mother liquor
|
Reaction Time |
2 h |
Name
|
|
Type
|
product
|
Smiles
|
CC(C)(C)OC(=O)NC1=NC2=C(S1)C=C(C=C2)N
|
Type | Value | Analysis |
---|---|---|
AMOUNT: AMOUNT | 12.2 mmol | |
AMOUNT: MASS | 3.24 g | |
YIELD: PERCENTYIELD | 77% | |
YIELD: CALCULATEDPERCENTYIELD | 77.2% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |